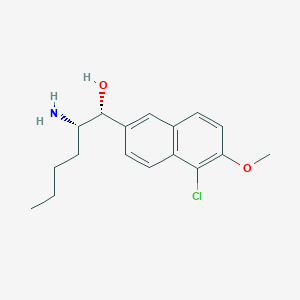
(1R,2S)-2-Amino-1-(5-chloro-6-methoxynaphthalen-2-YL)hexan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-Amino-1-(5-chloro-6-methoxynaphthalen-2-YL)hexan-1-OL: is a chiral compound with potential applications in various fields of science and industry. Its unique structure, featuring a naphthalene ring substituted with chlorine and methoxy groups, along with an amino alcohol moiety, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-Amino-1-(5-chloro-6-methoxynaphthalen-2-YL)hexan-1-OL typically involves multi-step organic reactions. One common approach is to start with the naphthalene derivative, which undergoes chlorination and methoxylation to introduce the desired substituents. The resulting intermediate is then subjected to a series of reactions, including amination and reduction, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective chlorination, and controlled methoxylation are employed to achieve efficient production. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-Amino-1-(5-chloro-6-methoxynaphthalen-2-YL)hexan-1-OL: undergoes various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The chlorine atom on the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a typical method.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, secondary amines, and substituted naphthalenes.
Scientific Research Applications
(1R,2S)-2-Amino-1-(5-chloro-6-methoxynaphthalen-2-YL)hexan-1-OL: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,2S)-2-Amino-1-(5-chloro-6-methoxynaphthalen-2-YL)hexan-1-OL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-1-(5-chloro-6-methoxynaphthalen-2-yl)-2-(((S)-1-phenylethyl)amino)hexan-1-ol
- 1-(5-chloro-6-methoxynaphthalen-2-yl)hexan-1-one
Uniqueness
(1R,2S)-2-Amino-1-(5-chloro-6-methoxynaphthalen-2-YL)hexan-1-OL: stands out due to its specific chiral configuration and the presence of both amino and alcohol functional groups
Properties
Molecular Formula |
C17H22ClNO2 |
|---|---|
Molecular Weight |
307.8 g/mol |
IUPAC Name |
(1R,2S)-2-amino-1-(5-chloro-6-methoxynaphthalen-2-yl)hexan-1-ol |
InChI |
InChI=1S/C17H22ClNO2/c1-3-4-5-14(19)17(20)12-6-8-13-11(10-12)7-9-15(21-2)16(13)18/h6-10,14,17,20H,3-5,19H2,1-2H3/t14-,17+/m0/s1 |
InChI Key |
GZQMUCAIZWFGRA-WMLDXEAASA-N |
Isomeric SMILES |
CCCC[C@@H]([C@@H](C1=CC2=C(C=C1)C(=C(C=C2)OC)Cl)O)N |
Canonical SMILES |
CCCCC(C(C1=CC2=C(C=C1)C(=C(C=C2)OC)Cl)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B13438432.png)
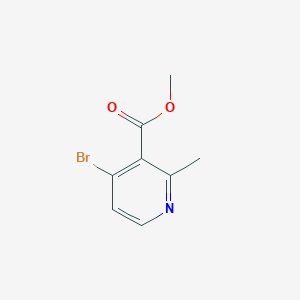
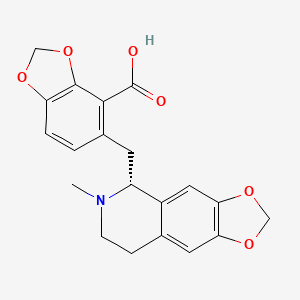
![N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B13438439.png)
![1-[2-[4-[1-(4-Methoxyphenyl)-2-phenylethenyl]phenoxy]ethyl]-pyrrolidine](/img/structure/B13438445.png)
![2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13438446.png)

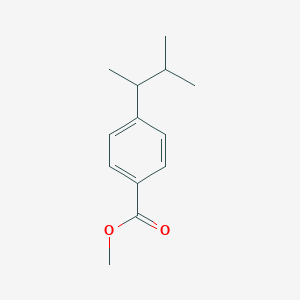
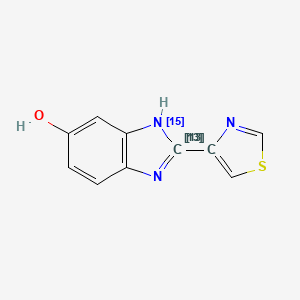
![(3S)-2-[(2S,3S)-2-(3,3-dimethylbutanoylamino)-3-methylpentanoyl]-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B13438471.png)
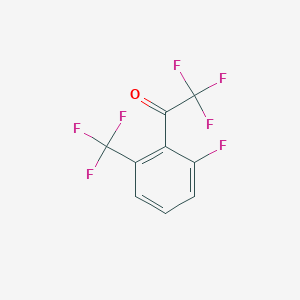
![[9-(10-aminodecyl)-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate](/img/structure/B13438491.png)


